molecular formula C26H22O B1667437 Bis(diphenylmethyl) ether CAS No. 574-42-5

Bis(diphenylmethyl) ether

Cat. No.: B1667437
CAS No.: 574-42-5
M. Wt: 350.5 g/mol
InChI Key: PVQATPQSBYNMGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(diphenylmethyl) ether is a complex molecule that has been found to have a variety of bioactivities It’s known that diaryl ether substructures, which are present in this compound, are important in various medications and recently discovered agrochemicals . They have been discovered to have a variety of bioactivities, including antiviral, anticancer, antibacterial, β-glucuronidase enzyme inhibitory action, radical scavenging, cytotoxicity, antitubercular, and antitubulin activity .

Mode of Action

It is known that the compound is involved in multicomponent reactions (mcrs), which are an appealing, rapid, and effective means of obtaining synthetic organic molecules . The Michael addition reaction is one of the most frequent MCRs for producing heterocycles via C−C bond formations .

Biochemical Pathways

It’s known that the compound is involved in the michael addition reaction, which is a key step in many biochemical pathways .

Pharmacokinetics

It is known that the resultant molecule size, which is larger than the origin, typically contributes to increased lipophilicity . This could potentially impact the compound’s bioavailability.

Result of Action

It is known that the compound has a variety of bioactivities, including antiviral, anticancer, antibacterial, β-glucuronidase enzyme inhibitory action, radical scavenging, cytotoxicity, antitubercular, and antitubulin activity .

Action Environment

It is known that due to their extraordinary lipophilicity, hydrophobicity, ability to penetrate cell walls, and resistance to degradation, diaryl ether substructures are important in various medications and recently discovered agrochemicals .

Properties

IUPAC Name

[benzhydryloxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQATPQSBYNMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205990
Record name Bis(diphenylmethyl) ether
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-42-5
Record name Diphenylmethyl ether
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Record name Bis(diphenylmethyl) ether
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Record name Dibenzhydryl ether
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Record name Bis(diphenylmethyl) ether
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Record name 574-42-5
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Record name BIS(DIPHENYLMETHYL) ETHER
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Synthesis routes and methods

Procedure details

A mixture of 37 g of chlorodiphenylmethane and 100 ml of water were refluxed under nitrogen for 16 hours. After cooling the water was decanted and 40 ml of ethanol was added to induce crystallization. The yellow solid was recrystallized 3 times from ethanol to give 21.9 g of dibenzhydryl ether, m.p. 108°-110°.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is bis(diphenylmethyl) ether synthesized and what role does it play in understanding reaction mechanisms?

A1: this compound is often observed as a byproduct during reactions involving benzhydrol (diphenylmethanol). For instance, it forms alongside N,N′-bis(diphenylmethyl)urea in the reaction between benzhydrol and urea [, ]. Similarly, it appears alongside N,N′-bis(diphenylmethyl) thiourea, bis(diphenylmethyl) disulfide, and bis(diphenylmethyl) sulfide during the reaction of benzhydrol with thiourea []. The formation of this compound in these reactions, especially with thiourea, helps to support the proposed reaction mechanisms where benzhydryl (diphenylmethyl) acts as the key reactive species []. It also serves as evidence for the formation of a carbocation intermediate in the synthesis of azides from secondary alcohols using copper(II) triflate and azidotrimethylsilane [, ].

Q2: Is there structural data available for this compound?

A2: Yes, the crystal and molecular structure of this compound has been determined and reported in the literature []. While the specific details are not provided in the abstracts, this information suggests that researchers have characterized its structure through methods like X-ray crystallography.

Q3: Are there any known catalytic applications for this compound?

A3: Based on the provided research abstracts, this compound itself is not highlighted for its catalytic properties or applications. The research primarily focuses on its formation as a byproduct in reactions involving benzhydrol and its role in understanding the mechanism of these reactions [, , ].

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